Cas no 1396846-58-4 (5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride)

5-{4-(3,5-ジメチル-1,2-オキサゾール-4-イル)メチルピペラジン-1-カルボニル}-2H-ピラン-2-オン塩酸塩は、高度に特異的な化学構造を有する化合物です。この物質は、ピペラジン環とオキサゾール基を組み合わせたユニークな骨格を持ち、医薬品中間体や生物活性分子としての応用が期待されます。塩酸塩形態であるため、水溶性が向上し、製剤化や取り扱いが容易であることが特徴です。分子内のカルボニル基とピラン環は、標的タンパク質との相互作用に寄与する可能性があり、創薬研究における有用性が示唆されます。また、結晶性が良好で安定性に優れており、実験条件下での再現性が高い点も利点です。

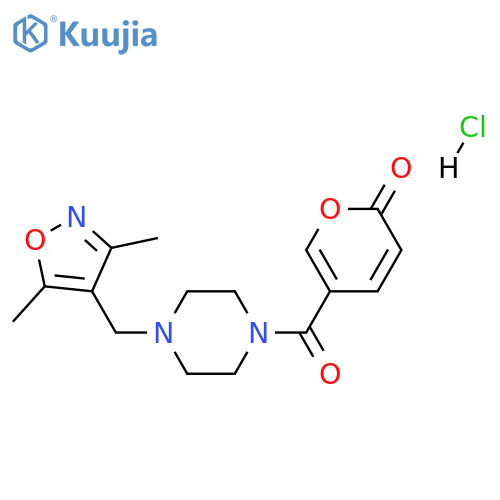

1396846-58-4 structure

商品名:5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride

- 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one:hydrochloride

- 5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride

- VU0526091-1

- 1396846-58-4

- F5860-0317

- 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one;hydrochloride

- AKOS026686142

- 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride

-

- インチ: 1S/C16H19N3O4.ClH/c1-11-14(12(2)23-17-11)9-18-5-7-19(8-6-18)16(21)13-3-4-15(20)22-10-13;/h3-4,10H,5-9H2,1-2H3;1H

- InChIKey: VRJBIRGRTKKSDI-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC=C(C(N2CCN(CC3=C(C)ON=C3C)CC2)=O)C=C1.[H]Cl

計算された属性

- せいみつぶんしりょう: 353.1142338g/mol

- どういたいしつりょう: 353.1142338g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 537

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.9Ų

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5860-0317-2mg |

5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |

1396846-58-4 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F5860-0317-1mg |

5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |

1396846-58-4 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5860-0317-2μmol |

5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride |

1396846-58-4 | 2μmol |

$85.5 | 2023-09-09 |

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1396846-58-4 (5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量